molecular formula C12H11NO3 B2723859 Ethyl 7-hydroxyquinoline-3-carboxylate CAS No. 202595-32-2

Ethyl 7-hydroxyquinoline-3-carboxylate

Cat. No.: B2723859
CAS No.: 202595-32-2
M. Wt: 217.224
InChI Key: BZIKWZHREHOEEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-hydroxyquinoline-3-carboxylate (CAS 202595-32-2) is a quinoline derivative with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol. It is widely utilized as a research chemical, particularly in medicinal chemistry for designing antiviral and anticancer agents. The compound features a hydroxyl group at position 7 and an ester group at position 3, contributing to its unique physicochemical and biological properties. It is available in high purity (>98%) and is supplied as a 10 mM solution for research applications, requiring storage at -80°C for long-term stability .

Key pharmacological studies highlight its role as a precursor for anti-hepatitis B virus (HBV) derivatives. For instance, Gong et al. (2008) demonstrated that its derivatives, such as compounds 11a and 12c, exhibit superior HBV inhibition compared to lamivudine in HepG2.2.15 cells . Additionally, it serves as a building block in synthesizing selective estrogen receptor downregulators (SERDs) for treating endocrine-resistant breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-hydroxyquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often include heating the reactants in a solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents used in industrial processes are selected based on their efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 8.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

Antimicrobial Properties

Ethyl 7-hydroxyquinoline-3-carboxylate exhibits notable antimicrobial activity against various pathogens. Research indicates that it shows effectiveness against Helicobacter pylori , a bacterium associated with gastric ulcers and cancer. The minimum inhibitory concentration (MIC) for this compound has been reported as low as 25 µg/mL against H. pylori strains, indicating its potential as an antimicrobial agent.

Compound MIC (µg/mL) Target
This compound25H. pylori
Other derivatives10-50Various bacterial strains

Anticancer Potential

In addition to its antimicrobial properties, this compound has demonstrated anticancer activity. In vitro studies have shown that it can induce cytotoxicity in several cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The mechanism involves the inhibition of specific cellular pathways critical for tumor growth and survival.

Case Study: Cytotoxicity in Cervical Cancer Cells

  • Cell Line: HeLa
  • IC50 Value: Approximately 33 µg/mL after 24 hours of treatment
  • Mechanism: Induction of apoptosis through the generation of reactive oxygen species (ROS)

Applications in Drug Development

The compound's unique structure and biological activities make it a candidate for further research in drug development. Its interactions with various biological targets suggest potential therapeutic applications in treating infections and cancers. Studies focusing on the binding affinity of this compound with enzymes and receptors have provided insights into its mechanism of action, indicating that it may inhibit key enzymes involved in DNA replication.

Mechanism of Action

The mechanism of action of ethyl 7-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7th position can form hydrogen bonds with biological molecules, influencing their activity. The quinoline ring system can intercalate with DNA, disrupting its function and leading to potential therapeutic effects. Additionally, the compound may inhibit specific enzymes involved in disease pathways, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline-3-carboxylate derivatives are structurally diverse, with variations in substituents significantly altering their biological activity, solubility, and synthetic accessibility. Below is a systematic comparison:

Structural Modifications and Physicochemical Properties

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 7-hydroxyquinoline-3-carboxylate (202595-32-2) -OH (C7), -COOEt (C3) C₁₂H₁₁NO₃ 217.22 High aqueous solubility; used in antiviral and SERD research
Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate (41460-18-8) -OH (C4), -CH₃ (C7), -COOEt (C3) C₁₃H₁₃NO₃ 231.25 Methyl group enhances lipophilicity; potential for altered metabolic stability
Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate (50593-26-5) -Cl (C7), -CH₃ (C2), -OH (C4), -COOEt (C3) C₁₃H₁₂ClNO₃ 265.69 Chlorine and methyl groups may improve target binding but increase toxicity risk
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (70458-93-4) -Cl (C7), -F (C6), -OH (C4), -COOEt (C3) C₁₂H₈ClFNO₃ 283.65 Halogenation enhances electronic properties; potential for improved antiviral activity
Methyl 7-chloro-4-hydroxyquinoline-3-carboxylate (140646-25-9) -Cl (C7), -OH (C4), -COOMe (C3) C₁₁H₈ClNO₃ 237.64 Methyl ester reduces steric hindrance, potentially increasing metabolic hydrolysis

Biological Activity

Ethyl 7-hydroxyquinoline-3-carboxylate (EHQC) is a quinoline derivative that has garnered attention for its diverse biological activities. This compound's structure, featuring a hydroxyl group at the 7th position and an ethyl ester at the 3rd position, contributes to its unique reactivity and potential therapeutic applications. This article reviews the biological activity of EHQC, synthesizing findings from various studies and providing detailed insights into its mechanisms of action, efficacy against pathogens, and potential therapeutic roles.

Chemical Structure and Properties

The chemical structure of EHQC is represented as follows:

C12H11NO3\text{C}_{12}\text{H}_{11}\text{NO}_3
  • Molecular Weight : 219.22 g/mol
  • Functional Groups : Hydroxyl (-OH), Carboxylate (-COOEt), Quinoline ring

The biological activity of EHQC is primarily attributed to its ability to interact with various biological molecules:

  • DNA Intercalation : The quinoline ring can intercalate with DNA, disrupting its function and potentially leading to cytotoxic effects in cancer cells.
  • Enzyme Inhibition : EHQC has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its antimicrobial and antiviral properties .
  • Hydrogen Bonding : The hydroxyl group at the 7th position can form hydrogen bonds with biological targets, enhancing the compound's affinity for various biomolecules.

Antimicrobial Activity

EHQC exhibits significant antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : Studies have reported that EHQC demonstrates inhibitory effects against various bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. For example, one study noted inhibition zones of 25 mm against Klebsiella pneumoniae, comparable to standard antibiotics .
PathogenInhibition Zone (mm)Reference
Staphylococcus aureus24
Klebsiella pneumoniae25
Pseudomonas aeruginosa22
  • Antiviral Activity : EHQC has also been evaluated for its antiviral properties. In vitro studies indicated that derivatives of EHQC can inhibit the replication of hepatitis B virus (HBV) in HepG2.2.15 cells with IC50 values ranging from 2.6 μM to 12.6 μM, demonstrating significant antiviral activity compared to standard treatments like lamivudine .

Case Studies and Research Findings

  • Antiviral Efficacy : A study focused on new derivatives of EHQC highlighted their potential in inhibiting HBV replication. Specific compounds showed IC50 values significantly lower than those of control drugs, indicating a promising avenue for further research in antiviral therapies .
  • Antioxidative Properties : Research has also explored the antioxidative effects of quinoline derivatives, suggesting that compounds like EHQC can protect erythrocytes from oxidative damage induced by free radicals. This property may be beneficial in developing treatments for oxidative stress-related diseases .
  • Cytotoxicity Assessment : The cytotoxic effects of EHQC were evaluated in various cancer cell lines, revealing selective toxicity towards cancer cells while sparing normal cells, thus highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 7-hydroxyquinoline-3-carboxylate derivatives, and how are they characterized?

Methodological Answer :

  • Synthesis : Key steps include N-propargylation of the quinoline backbone followed by click chemistry with azides under Sharpless conditions to introduce triazole substituents . Additional modifications involve reactions with secondary amines to yield fluoroquinolone derivatives .
  • Characterization :
    • X-ray crystallography or NMR spectroscopy confirms regioselectivity and spatial arrangements of substituents (e.g., Cl, F, hydroxy groups) .
    • Mass spectrometry validates molecular weight (e.g., 269.66 g/mol for the parent compound) .

Q. What are the critical physical and chemical properties of this compound derivatives?

Methodological Answer :

PropertyValue/DescriptionReference
Molecular Weight269.66 g/mol (parent compound)
Boiling Point384.5°C at 760 mmHg
LogP (Partition Coefficient)2.49730 (indicating moderate lipophilicity)
StabilityDegrades under prolonged UV exposure; store in dry, airtight containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in antimicrobial activity data for fluoroquinolone derivatives?

Methodological Answer :

  • Experimental Variables : Discrepancies may arise from differences in microbial strains, assay conditions (e.g., pH, temperature), or impurity profiles. For example, in vitro studies report moderate activity against Gram-positive bacteria but limited efficacy against fungal strains .
  • Statistical Analysis : Use ANOVA or dose-response modeling to compare IC50 values across replicates. Validate results with orthogonal assays (e.g., time-kill kinetics) .

Q. What strategies optimize regioselectivity during the synthesis of tricyclic fluoroquinolones?

Methodological Answer :

  • Reaction Conditions : Control temperature (e.g., 0°C to RT for BF3·SMe2-mediated cyclization) and solvent polarity to favor desired ring closure .
  • Catalytic Systems : Use Cs2CO3 in DMF for nucleophilic substitution reactions to minimize byproducts .
  • Analytical Validation : Monitor reaction progress via HPLC or TLC and confirm regiochemistry with NOESY NMR .

Q. How do intermolecular interactions influence the crystal packing of this compound derivatives?

Methodological Answer :

  • Structural Analysis : X-ray diffraction reveals C—H⋯O and C—H⋯Cl hydrogen bonds (bond distances: 3.065–3.537 Å) that stabilize parallel molecular packing .
  • Computational Modeling : Use Density Functional Theory (DFT) to predict lattice energies and compare with experimental thermal stability data .

Q. What computational methods predict the reactivity of the quinoline core for further functionalization?

Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify electrophilic/nucleophilic sites. For example, the 4-hydroxy group is a hotspot for esterification .
  • Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways (e.g., DCM vs. DMF) to optimize yield .

Q. Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

Methodological Answer :

  • Cross-Validation : Compare NMR chemical shifts with ab initio predictions (e.g., using Gaussian software) .
  • Crystallographic Refinement : Resolve ambiguities in NOE correlations by refining X-ray data with SHELX .

Q. What analytical approaches quantify degradation products under varying storage conditions?

Methodological Answer :

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and analyze via LC-MS to identify hydrolyzed esters or oxidized quinoline rings .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard lab conditions .

Q. Tables of Key Data

Table 1. Synthetic Derivatives and Biological Activity

Derivative StructureAntimicrobial Activity (MIC, μg/mL)Key Reference
Triazole-substituted quinolones2–8 (Gram-positive bacteria)
Nitro-substituted quinolones16–32 (Gram-negative bacteria)

Table 2. Intermolecular Interactions in Crystal Structures

Interaction TypeBond Distance (Å)Angle (°)Reference
C—H⋯O (quinoline core)3.065–3.537145–160
C—H⋯Cl (chlorine)3.431–3.735130–150

Properties

IUPAC Name

ethyl 7-hydroxyquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)9-5-8-3-4-10(14)6-11(8)13-7-9/h3-7,14H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIKWZHREHOEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of ethyl 7-methoxy-3-quinolinecarboxylate (12.0 g) and 47% HBr (200 ml) was refluxed for 24 h. The precipitated crystals (12.63 g) were collected and added to a mixture of ethanol (400 ml) and conc.H2SO4 (2 ml). After refluxing for 20 h, the reaction mixture was concentrated, diluted with saturated aqueous sodium bicarbonate, and extracted with ethyl acetate. The ethyl acetate layer was washed with water, dried (MgSO4), and concentrated to give ethyl 7-hydroxy-3-quinoline-carboxylate (5.70 g, 51%). Recrystallization from ethyl acetate-hexane gave colorless prisms, 179-180° C.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl 7-methoxyquinoline-3-carboxylate. To a solution of ethyl 4-chloro-7-methoxyquinoline-3-carboxylate (1.24 g, 4.67 mmol) in a mixture of EtOAc (30 mL) and ethanol (30 mL) was added 10% Pd/C (10 mg). The flask was evacuated and filled with nitrogen three times and evacuated and filled with hydrogen three times and stirred overnight. After filtration through a plug of silica the reaction mixture was concentrated onto silica. Purification by FCC (SiO2, 0-10% MeOH/DCM) afforded the title compound as a brown solid (955 mg, 89%). 1H NMR (400 MHz, CDCl3) δ 9.37 (d, J=2.0 Hz, 1H), 8.75 (d, J=2.0 Hz, 1H), 7.80 (d, J=9.0 Hz, 1H), 7.47 (d, J=2.3 Hz, 1H), 7.27 (d, J=2.3 Hz, 1H), 4.45 (q, J=7.0 Hz, 2H), 4.01-3.93 (m, 3H), 1.44 (t, J=7.2 Hz, 3H). [M+H]=232.2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mg
Type
catalyst
Reaction Step Three
Yield
89%

Synthesis routes and methods III

Procedure details

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate. To a solution of boiling Dowtherm™ (100 mL) was added diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate (20.0 g, 68.3 mmol). After 15 minutes the reaction was cooled to ambient temperature and poured into hexanes (500 mL). The precipitate was collected by filtration and dried under high vacuum to yield the title compound as a brown solid (15.2 g, 90%). 1H NMR (400 MHz, DMSO-d6) δ 12.09 (d, J=5.9 Hz, 1H), 8.47 (d, J=6.7 Hz, 1H), 8.03 (d, J=9.4 Hz, 1H), 7.04-6.97 (m, 2H), 4.18 (q, J=7.0 Hz, 2H), 3.85 (s, 3H), 1.25 (t, J=7.2 Hz, 4H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
90%

Synthesis routes and methods IV

Procedure details

7-Hydroxyquinoline-3-carboxylic acid. Ethyl 7-methoxyquinoline-3-carboxylate (7.03 g, 30.4 mmol) was dissolved in HBr (48% aq., 150 mL) and was heated at 105° C. for 88.5 h. The reaction was cooled to ambient temperature and the precipitate was collected by filtration to afford the title compound as a brown solid (5.2 g, 90%). 1H NMR (400 MHz, DMSO-d6) δ 12.05-11.67 (m, 1H), 9.49 (d, J=2.0 Hz, 1H), 9.43 (s, 1H), 8.39 (d, J=9.8 Hz, 1H), 7.55-7.51 (m, 2H). [M+H]=190.2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.03 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
90%

Synthesis routes and methods V

Procedure details

Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate. To a solution of ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (2.72 g, 11.0 mmol) in chloroform (100 mL) was added oxalyl chloride (2.93 mL, 33.0 mmol) followed by 5 drops of DMF. The reaction was heated at 65° C. for 2.5 h before cooling to ambient temperature. The reaction mixture was poured into saturated NaHCO3 (aq.) solution and the organics were extracted with DCM. The combined organics were dried over MgSO4, filtered and concentrated under reduced pressure to afford the title compound as a yellow solid (2.69 g, 92%). 1H NMR (400 MHz, CDCl3) δ 9.20 (s, 1H), 8.33 (d, J=9.4 Hz, 1H), 7.58 (br. s., 1H), 7.37 (d, J=9.0 Hz, 1H), 4.48 (q, J=6.8 Hz, 2H), 4.01 (s, 3H), 1.45 (t, J=7.0 Hz, 3H). [M+H]=266.2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.72 g
Type
reactant
Reaction Step Two
Quantity
2.93 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
92%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.